C26H32Cl2N2O3

Description

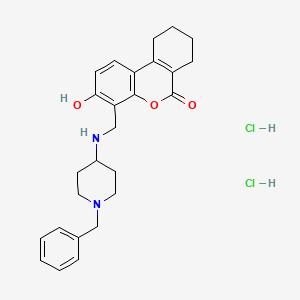

C₂₆H₃₂Cl₂N₂O₃ is a dichlorinated organic compound with a molecular weight of 491.45 g/mol (calculated from atomic masses). Its structural complexity is evident in its SMILES notation, which reveals a bicyclic framework with ether linkages, two chlorine substituents, and amine functional groups (likely tertiary amines based on the nitrogen coordination) .

Properties

Molecular Formula |

C26H32Cl2N2O3 |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

4-[[(1-benzylpiperidin-4-yl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;dihydrochloride |

InChI |

InChI=1S/C26H30N2O3.2ClH/c29-24-11-10-21-20-8-4-5-9-22(20)26(30)31-25(21)23(24)16-27-19-12-14-28(15-13-19)17-18-6-2-1-3-7-18;;/h1-3,6-7,10-11,19,27,29H,4-5,8-9,12-17H2;2*1H |

InChI Key |

RPXKZGUIOHHBJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CNC4CCN(CC4)CC5=CC=CC=C5)OC2=O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H32Cl2N2O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the aromatic ring system: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

Introduction of chloride groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Formation of amide bonds: This step usually involves the reaction of amines with carboxylic acid derivatives under conditions such as the use of coupling agents like EDCI or DCC.

Final assembly: The final steps often involve the coupling of intermediate compounds to form the final product, .

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors might also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C26H32Cl2N2O3: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloride sites, using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amides.

Scientific Research Applications

C26H32Cl2N2O3: has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C26H32Cl2N2O3 exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Key Features:

- Functional Groups : Chloroalkane, ether, tertiary amine.

- Structural Motifs : Bicyclic system with fused rings, likely conferring rigidity and stability.

- Potential Applications: The presence of chlorine and amine groups indicates possible bioactivity, such as antimicrobial or anti-inflammatory properties.

The comparison focuses on C₃₂H₂₆N₂O₃Na (from ) and a hypothetical analog C₂₄H₃₀Cl₂N₂O₃ (structural derivative).

Compound 1: C₃₂H₂₆N₂O₃Na

- Molecular Weight : 509.47 g/mol.

- Structure : Aromatic-rich nitrile oxide sodium salt, as indicated by NMR data (δH and δC shifts in CDCl₃) .

- Functional Groups: Nitrile oxide (-CNO), sodium counterion.

- Applications : Used in organic synthesis (e.g., cycloadditions for heterocycle formation) due to its reactivity .

Compound 2: C₂₄H₃₀Cl₂N₂O₃ (Hypothetical)

- Molecular Weight : 463.41 g/mol.

- Structure : Simplified analog of C₂₆H₃₂Cl₂N₂O₃, lacking two methylene (-CH₂-) groups.

- Functional Groups : Chloroalkane, ether, tertiary amine (same as C₂₆H₃₂Cl₂N₂O₃).

Table 2: Comparative Analysis

Key Contrasts:

Functional Reactivity :

- C₃₂H₂₆N₂O₃Na’s nitrile oxide group enables rapid cycloadditions (e.g., Huisgen reactions), whereas C₂₆H₃₂Cl₂N₂O₃’s chloro and amine groups suggest slower, target-specific interactions (e.g., enzyme inhibition) .

- The sodium ion in C₃₂H₂₆N₂O₃Na enhances solubility in polar solvents, unlike the neutral C₂₆H₃₂Cl₂N₂O₃.

Structural Impact on Bioactivity :

- The bicyclic framework of C₂₆H₃₂Cl₂N₂O₃ may improve binding affinity to biological targets compared to the hypothetical C₂₄H₃₀Cl₂N₂O₃, which lacks rigidity.

Synthetic Utility :

- C₃₂H₂₆N₂O₃Na is a tool compound for click chemistry, while C₂₆H₃₂Cl₂N₂O₃’s applications remain speculative without further pharmacological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.